molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

5-bromo-1H-indazole

Cat. No. B1269310
CAS RN: 53857-57-1
M. Wt: 197.03 g/mol
InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N
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Patent
US06313110B1

Procedure details

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) was treated with acetic anhydride (0.109 L) at <40° C. The solution was stirred for 50 minutes and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) was charged. The solution was refluxed at 68° C. for 20 h. The temperature was cooled to 25° C. and the volatiles distilled at 30 mmHg vacuum (T=30-40° C.). Once most of the solvents had distilled, a total of 225 mL of water was charged in portions and the azeotrope of water and the various volatiles distilled. The product mass was transferred back into the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL) charged. The mixture was heated to 50-55° C. and another 100 mL acid charged in portions over 2 h. The solution was cooled to 20° C. and 50% sodium hydroxide (520 g) was charged at <37° C. to bring the pH to 11. Water (100 mL) and ethyl acetate (350 mL) was added and the mixture filtered through a Celite pad. The layers were separated and the aqueous phase further extracted with ethyl acetate (2×200 mL). The combined organic layers were mixed with brine (240 mL), filtered through a Celite pad and separated. The organic solution was dried over magnesium sulfate (3 g) and filtered through a silica gel pad (45 g) with ethyl acetate. The eluant was concentrated by rotary evaporation, adding a total of 0.45 L of heptane during the distillation and continueing until only dry solids remain. The solids were slurried with heptane (0.1 L), filtered and dried under vacuum at 45° C. to produce 91.9 g of 5-bromoindazole (94% yield).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
solvent
Reaction Step One
Quantity
0.109 L
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0.147 L
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:22](OCCC(C)C)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][N:22]=[CH:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
0.7 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.109 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.147 L
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was cooled to 25° C.
DISTILLATION
Type
DISTILLATION
Details
the volatiles distilled at 30 mmHg vacuum (T=30-40° C.)
DISTILLATION
Type
DISTILLATION
Details
Once most of the solvents had distilled
ADDITION
Type
ADDITION
Details
a total of 225 mL of water was charged in portions
DISTILLATION
Type
DISTILLATION
Details
the azeotrope of water and the various volatiles distilled
ADDITION
Type
ADDITION
Details
charged
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50-55° C.
ADDITION
Type
ADDITION
Details
another 100 mL acid charged in portions over 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20° C.
ADDITION
Type
ADDITION
Details
50% sodium hydroxide (520 g) was charged at <37° C.
ADDITION
Type
ADDITION
Details
Water (100 mL) and ethyl acetate (350 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with ethyl acetate (2×200 mL)
ADDITION
Type
ADDITION
Details
The combined organic layers were mixed with brine (240 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate (3 g)
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel pad (45 g) with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
adding a total of 0.45 L of heptane
DISTILLATION
Type
DISTILLATION
Details
during the distillation
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 91.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.